2-Azidothiazole

Descripción general

Descripción

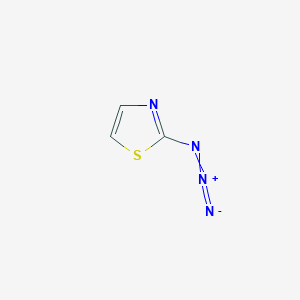

2-Azidothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound has garnered significant attention due to its unique chemical properties and potential applications in various scientific fields. The azide group attached to the thiazole ring imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a candidate for various research applications.

Mecanismo De Acción

Target of Action

Similar compounds such as 2-aminothiazoline have been reported to interact with nitric oxide synthase, an enzyme found in humans .

Biochemical Pathways

Compounds with a 2-aminothiazole scaffold have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . These activities suggest that 2-Azidothiazole may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 2-aminothiazoline, have been investigated

Result of Action

It’s known that the transformation of azido groups to tetrazoles can influence the compound’s reactivity . Additionally, 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines , suggesting that this compound may have similar effects.

Action Environment

It’s known that the azido-tetrazole equilibrium can be influenced by factors such as the presence of a cu-catalyst

Análisis Bioquímico

Biochemical Properties

2-Azidothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The azide group in this compound can undergo reduction to form reactive intermediates that can bind covalently to the active site of these enzymes, potentially inhibiting their activity . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, such as kinases, by forming covalent bonds with cysteine residues, thereby modulating their activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By covalently modifying key residues in these proteins, this compound can alter their activity, leading to changes in downstream signaling events . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, potentially leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The azide group in this compound can undergo reduction to form reactive intermediates, such as nitrenes, which can then react with nucleophilic residues in proteins, such as cysteine, serine, and lysine . This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents . Over time, this compound can degrade to form various byproducts, which may have different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of certain enzymes and alterations in cellular function . These temporal effects are important to consider when designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress, DNA damage, and apoptosis . These adverse effects are likely due to the formation of reactive intermediates and the covalent modification of critical biomolecules. It is important to determine the appropriate dosage range to achieve the desired biological effects while minimizing toxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can undergo phase II metabolic reactions, such as conjugation with glutathione, to form more water-soluble metabolites that can be excreted from the body . The involvement of this compound in these metabolic pathways can influence its overall pharmacokinetics and biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be directed to different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting sequences in its structure. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within the cell . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidothiazole typically involves the introduction of an azide group to a thiazole ring. One common method is the reaction of thiazole with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Azidothiazole undergoes various chemical reactions, including:

Cycloaddition Reactions:

Substitution Reactions: The thiazole ring can undergo nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Cycloaddition: Alkynes, copper(I) catalysts, and suitable solvents like acetonitrile.

Substitution: Nucleophiles such as amines or thiols, and solvents like DMF or dichloromethane.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

Major Products:

Cycloaddition: Formation of 1,2,3-triazoles.

Substitution: Formation of substituted thiazoles.

Reduction: Formation of 2-aminothiazole.

Aplicaciones Científicas De Investigación

2-Azidothiazole has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive azide group.

Comparación Con Compuestos Similares

2-Aminothiazole: Contains an amino group instead of an azide group, used in drug development.

2-Mercaptothiazole: Contains a thiol group, used in rubber vulcanization and as a corrosion inhibitor.

Benzothiazole: A fused ring system with a benzene ring, used in the synthesis of dyes and pharmaceuticals.

Uniqueness of 2-Azidothiazole: The presence of the azide group in this compound imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in organic synthesis and bioconjugation. Its ability to form stable triazole rings distinguishes it from other thiazole derivatives and expands its utility in various scientific fields.

Propiedades

IUPAC Name |

2-azido-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4S/c4-7-6-3-5-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWLDMPZIUKHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479701 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-97-2 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azido-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of 2-Azido-1,3-thiazole?

A1: 2-Azido-1,3-thiazole serves as a versatile precursor for synthesizing 1,2,3-triazole derivatives. This is achieved through its reaction with activated methylene compounds under basic conditions. [, ] This reaction proceeds through a 1,3-dipolar cycloaddition, a valuable tool in organic synthesis. []

Q2: How does the nature of substituents on the thiazole ring affect the synthesis of 2-Azido-1,3-thiazole?

A2: The synthesis of 2-Azido-1,3-thiazole derivatives from 2-aminothiazoles involves a diazotization reaction. The specific reaction conditions for diazotization need to be tailored to the nature of the substituent present on the thiazole ring. [] This highlights the importance of considering substituent effects in synthetic planning.

Q3: What is the photochemical behavior of 2-Azido-1,3-thiazole?

A3: Upon exposure to light (irradiation), 2-Azido-1,3-thiazole generates a reactive nitrene intermediate. [] This reactive intermediate can undergo various transformations, including ring-opening polymerization. Interestingly, in the presence of enol ethers, the nitrene intermediate preferentially participates in aziridination reactions. [] This selectivity for aziridination in the presence of enol ethers offers a potential synthetic route to aziridine derivatives.

Q4: Are there computational studies on the 2-Azido-1,3-thiazole system?

A4: Yes, molecular orbital calculations have been employed to investigate the equilibrium between the azido and tetrazole tautomers in the 2-azidothiazole system. [] This highlights the use of computational methods to understand the fundamental properties and behavior of this compound.

Q5: How does the structure of 2-Azido-1,3-thiazole influence its reactivity?

A5: The azido group (-N3) in 2-Azido-1,3-thiazole is a key determinant of its reactivity. This group can participate in 1,3-dipolar cycloadditions, leading to the formation of triazole rings. [] Additionally, the azido group can readily form a reactive nitrene intermediate upon photolysis, enabling further reactions like aziridination. [] The presence of the thiazole ring further modulates the reactivity due to its electronic properties and potential for substitution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)